5-Cyanothiophene-2-carboxamide

Description

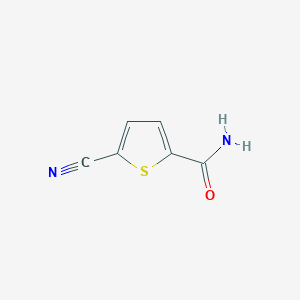

5-Cyanothiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a cyano group (-CN) at the 5-position and a carboxamide (-CONH₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The cyano group enhances electrophilicity and participates in hydrogen bonding, while the carboxamide moiety contributes to solubility and bioactivity. Its synthesis typically involves coupling reactions between thiophene derivatives and nitrile-containing precursors under anhydrous conditions .

Properties

Molecular Formula |

C6H4N2OS |

|---|---|

Molecular Weight |

152.18 g/mol |

IUPAC Name |

5-cyanothiophene-2-carboxamide |

InChI |

InChI=1S/C6H4N2OS/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H2,8,9) |

InChI Key |

GTNSHAGOOXGCSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares 5-Cyanothiophene-2-carboxamide with three structurally related compounds from the evidence:

Key Observations:

- Electronic Effects: The cyano group in this compound increases electron-withdrawing character compared to chloro or carboxylic acid substituents, influencing reactivity in nucleophilic substitutions .

- Thermal Stability : Compound 5an () exhibits a high melting point (284–285°C) due to extended conjugation and hydrogen bonding from the carbamoyl group .

- Bioactivity: Chlorinated analogs like 5-Chlorothiophene-2-carboxylic Acid are intermediates in anticoagulants (e.g., Rivaroxaban), while cyano derivatives may target kinase inhibitors due to enhanced hydrogen-bonding capacity .

Spectral and Analytical Data

- IR Spectroscopy: The cyano group in this compound shows a sharp peak at ~2200 cm⁻¹, absent in chlorinated analogs. Carboxamide C=O stretches appear at ~1680 cm⁻¹, similar to compound 5an .

- NMR : Compound 5an displays aromatic proton signals (δ 7.25–7.45) and NH₂ peaks (δ 6.55), whereas chlorinated thiophenes show downfield shifts for thiophene protons (e.g., δ 7.75 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.